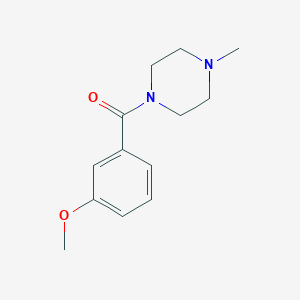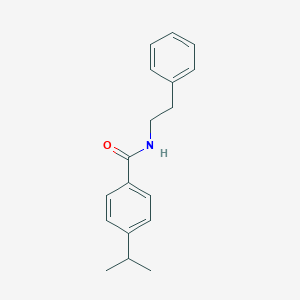
1-Methyl-4-(3-methoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(3-methoxybenzoyl)piperazine, also known as MMBP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder with a molecular weight of 292.34 g/mol and a melting point of 114-116°C. MMBP has gained attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and chemistry.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(3-methoxybenzoyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor agonist, which may be responsible for its effects on the central nervous system. 1-Methyl-4-(3-methoxybenzoyl)piperazine has also been shown to inhibit the activity of cyclooxygenase-2, which may be responsible for its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
1-Methyl-4-(3-methoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may be responsible for its effects on the central nervous system. 1-Methyl-4-(3-methoxybenzoyl)piperazine has also been shown to inhibit the activity of cyclooxygenase-2, which may be responsible for its anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-4-(3-methoxybenzoyl)piperazine has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on 1-Methyl-4-(3-methoxybenzoyl)piperazine. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs for the treatment of various diseases. Another direction is to explore its potential applications in the field of chemistry, particularly as a building block for the synthesis of other compounds. Additionally, more research is needed to determine the safety and efficacy of 1-Methyl-4-(3-methoxybenzoyl)piperazine for use in humans.
Métodos De Síntesis
The synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine involves the reaction of 3-methoxybenzoyl chloride with 1-methylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
1-Methyl-4-(3-methoxybenzoyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 1-Methyl-4-(3-methoxybenzoyl)piperazine has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
In the field of pharmacology, 1-Methyl-4-(3-methoxybenzoyl)piperazine has been studied for its effects on the central nervous system. It has been shown to act as a dopamine receptor agonist, which may be beneficial for the treatment of Parkinson's disease. 1-Methyl-4-(3-methoxybenzoyl)piperazine has also been studied for its potential use as a sedative and anxiolytic.
In the field of chemistry, 1-Methyl-4-(3-methoxybenzoyl)piperazine has been studied for its potential use as a building block for the synthesis of other compounds. It has been shown to react with various reagents to form a wide range of derivatives, which may have potential applications in various fields.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)13(16)11-4-3-5-12(10-11)17-2/h3-5,10H,6-9H2,1-2H3 |
Clave InChI |
ZUWQXZIYSVWKBO-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)
![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)






![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)
